2-[3,5-Bis(trifluoromethyl)phenyl]oxirane
Overview
Description
“2-[3,5-Bis(trifluoromethyl)phenyl]oxirane” is a chemical compound with the molecular formula C10H6F6O . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of “this compound” consists of an oxirane ring attached to a phenyl ring which is substituted with two trifluoromethyl groups .Physical and Chemical Properties Analysis
The molecular weight of “this compound” is 256.14400 . Other physical and chemical properties such as density, boiling point, melting point, and flash point are not available .Scientific Research Applications
Rotational Spectroscopy and Quantum Chemical Calculations
2,2-bis(trifluoromethyl)oxirane's rotational spectrum has been recorded using a chirped pulse Fourier transform microwave spectrometer. This study determined spectroscopic constants and revealed the configuration of CF3 groups in the molecule. Quantum chemical calculations suggested a slightly staggered configuration of the CF3 groups, with a low barrier to an eclipsed configuration. This insight is significant for understanding the molecular structure and behavior of such compounds (Cooke & Minei, 2012).
Synthesis of Polyfluorinated Tertiary Alcohols
The compound is utilized in the synthesis of polyfluorinated tertiary alcohols through regioselective ring opening reactions. These reactions involve various nucleophiles and result in the exclusive formation of tertiary alcohols, demonstrating the compound's utility in synthetic organic chemistry (Petrov, 2002).
Friedel-Crafts Alkylations in Superacid Medium
This oxirane has been used in Friedel-Crafts alkylation of aromatics through ring opening, resulting in excellent yields of α-(trifluoromethyl) and α,α-bis(trifluoromethyl)-β-phenylethanols. The study highlights the regioselectivity and impact of CF3 groups on the oxirane ring opening and subsequent alkylation (Prakash et al., 2007).
Catalysis in Baeyer-Villiger Reactions
Bis[3,5-bis(trifluoromethyl)phenyl] diselenide, related to this oxirane, has been identified as a highly reactive and selective catalyst for the oxidation of carbonyl compounds in Baeyer-Villiger reactions. This showcases the compound's potential in facilitating complex organic reactions (ten Brink et al., 2001).
Safety and Hazards
Mechanism of Action
Target of Action
It is known that similar compounds, such as 3,5-bis(trifluoromethyl)phenyl isothiocyanate, are used in the synthesis of a series of thiourea compounds with aromatic amine structures . These compounds have a good match with drug targets and exhibit good inhibitory activity against in vitro tumor cell lines .
Mode of Action
Based on the properties of similar compounds, it can be inferred that it may participate in various organic reactions, such as substitution reactions, reduction reactions, and coordination reactions .
Biochemical Pathways
It is known that similar compounds can interact with various biochemical pathways related to tumor growth and proliferation .
Pharmacokinetics
The physical and chemical properties of the compound, such as its molecular weight (25614400) and LogP (379550), suggest that it may have good bioavailability .
Result of Action
Similar compounds have been shown to exhibit good inhibitory activity against in vitro tumor cell lines , suggesting that 2-[3,5-Bis(trifluoromethyl)phenyl]oxirane may have similar effects.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound should be handled and used in a well-ventilated area to avoid inhalation of its vapors . It should also be stored properly to maintain its stability .
Properties
IUPAC Name |
2-[3,5-bis(trifluoromethyl)phenyl]oxirane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F6O/c11-9(12,13)6-1-5(8-4-17-8)2-7(3-6)10(14,15)16/h1-3,8H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWWXYDYIZYOBEG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10552181 | |
Record name | 2-[3,5-Bis(trifluoromethyl)phenyl]oxirane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10552181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
109086-18-2 | |
Record name | 2-[3,5-Bis(trifluoromethyl)phenyl]oxirane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10552181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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